1-(2-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 203.28 g/mol. This compound features a cyclobutane ring substituted with a carbonitrile group and two methoxy groups, alongside an ethylphenyl moiety. It falls under the category of organic compounds, specifically within the realm of nitriles and methoxy-substituted hydrocarbons.
The compound can be sourced from various chemical suppliers and databases, including the European Chemicals Agency (ECHA) and commercial chemical suppliers. Its registration number in the Chemical Abstracts Service is 872614-36-3, which can be used to find more detailed information regarding its properties and handling.
1-(2-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile is classified as an organic compound due to its carbon-based structure. It is also categorized as a nitrile due to the presence of the cyano group (-C≡N). Its classification may extend to pharmaceutical intermediates or agrochemical compounds depending on its applications.
The synthesis of 1-(2-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile can be approached through various synthetic routes. One common method involves the cyclization of appropriate precursors through nucleophilic substitution reactions or cycloaddition methods.
The molecular structure of 1-(2-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile includes:
CCc1ccccc1C(=O)C2(C(C(C2)OC)OC)C#N
.1-(2-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
The mechanism of action for this compound can vary based on its application. In biological systems, it may act as an inhibitor or modulator due to its structural features that allow interactions with biological targets.
Studies on similar compounds suggest potential interactions with enzymes or receptors, where the cyano group may play a critical role in binding affinity.
1-(2-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile has potential applications in:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1